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molecular formula C8H5NO6 B1330323 6-Nitro-1,3-benzodioxole-5-carboxylic acid CAS No. 716-32-5

6-Nitro-1,3-benzodioxole-5-carboxylic acid

Cat. No. B1330323
M. Wt: 211.13 g/mol
InChI Key: XQJWBDDLVCMLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06335344B1

Procedure details

A mixture of 3,4-(methylenedioxy)-6-nitrobenzaldehyde (25 g, 128 mmol) and potassium permanganate (40 g, 253 mmol) in a mixture of 300 mL water and 200 mL acetone was stirred overnight at ambient temperature and then heated to 100° C. for 1 hour. The reaction mixture was filtered through Celite®, acetone was removed in vacuo, and the product precipitated from the water solution by acidification to pH 1.2 with concentrated hydrochloric acid to give 6-nitro-benzo[1,3]dioxole-5-carboxylic acid [19.88 g (73%)].
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:10]2[CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[C:5]([CH:6]=[O:7])=[CH:4][C:3]=2[O:2]1.[Mn]([O-])(=O)(=O)=[O:16].[K+]>O.CC(C)=O>[N+:12]([C:8]1[C:5]([C:6]([OH:16])=[O:7])=[CH:4][C:3]2[O:2][CH2:1][O:11][C:10]=2[CH:9]=1)([O-:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1OC=2C=C(C=O)C(=CC2O1)[N+](=O)[O-]
Name
Quantity
40 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®, acetone
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product precipitated from the water solution by acidification to pH 1.2 with concentrated hydrochloric acid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=CC2=C(OCO2)C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.88 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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